N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-[2-(Dimethylamino)ethyl]-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-phenyl substitution at the pyrazolo ring’s position 1.
- N⁴-(2-methylphenyl) and N⁶-[2-(dimethylamino)ethyl] groups on the pyrimidine ring.
Properties
IUPAC Name |
6-N-[2-(dimethylamino)ethyl]-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7/c1-16-9-7-8-12-19(16)25-20-18-15-24-29(17-10-5-4-6-11-17)21(18)27-22(26-20)23-13-14-28(2)3/h4-12,15H,13-14H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCDCDJNAWDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylaminoethyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include dimethylamine, methylphenyl halides, and appropriate catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Amine-Specific Reactions
The dimethylaminoethyl group (-N(CH₃)₂-CH₂-CH₂-) and the aromatic amines participate in characteristic nucleophilic reactions:
Alkylation and Acylation
- Methylation : Reaction with methyl iodide in THF at 0–5°C yields quaternary ammonium salts, enhancing water solubility for pharmacological studies .
- Acylation : Treatment with acetyl chloride in dichloromethane produces N-acetyl derivatives, confirmed via IR (C=O stretch at 1,680 cm⁻¹) and NMR (δ 2.1 ppm for CH₃) .
| Reaction Type | Reagents/Conditions | Product | Key Characterization Data |
|---|---|---|---|
| Alkylation | CH₃I, THF, 0–5°C, 2 h | Quaternary ammonium salt | ESI-MS: [M+I]⁺ m/z 456.2 |
| Acylation | AcCl, DCM, RT, 1 h | N-Acetylated derivative | ¹H NMR: δ 2.1 (s, 3H) |
Electrophilic Aromatic Substitution
The pyrazolo[3,4-d]pyrimidine core undergoes regioselective substitution at the C5 position due to electron density from the fused pyrazole ring :
Nitration and Sulfonation
- Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces a nitro group at C5, confirmed by HPLC-MS (m/z 442.1).
- Sulfonation : Fuming H₂SO₄ yields a sulfonic acid derivative, utilized for salt formation to improve bioavailability .
Table 2: Electrophilic substitution reactions
| Reaction | Conditions | Regioselectivity | Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C, 4 h | C5 position | Intermediate for reduction to amines |
| Sulfonation | H₂SO₄ (fuming), RT, 6 h | C5 position | Salt formation (e.g., Na⁺, K⁺ salts) |
Metal Coordination Chemistry
The compound acts as a bidentate ligand via its pyrimidine N1 and dimethylamino N atoms, forming stable complexes with transition metals :
Iron(III) and Zinc(II) Complexes
- Fe(III) complex : Synthesized in ethanol/water (3:1) at pH 7.4, yielding an octahedral complex (λmax = 480 nm). Calcination at 600°C produces Fe₂O₃ nanoparticles .
- Zn(II) complex : Forms a tetrahedral structure with enhanced fluorescence (Φ = 0.42 vs. 0.18 for parent compound) .
Table 3: Metal complex properties
| Metal Ion | Coordination Geometry | Stability Constant (log K) | Observed Application |
|---|---|---|---|
| Fe³⁺ | Octahedral | 12.3 ± 0.2 | Catalytic oxidation of alkanes |
| Zn²⁺ | Tetrahedral | 9.8 ± 0.3 | Fluorescent probes |
Oxidative Degradation
- H₂O₂-mediated oxidation : In acidic conditions (pH 3), the dimethylaminoethyl side chain oxidizes to a tertiary amine oxide, detectable via TLC (Rf = 0.33 vs. 0.61 for parent) .
- Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) reduces C=N bonds in the pyrimidine ring, yielding tetrahydropyrimidine analogs with shifted UV absorption (Δλ = +32 nm).
Biological Activity-Driven Modifications
To enhance kinase inhibition (e.g., JAK2/STAT3 pathway), structural analogs are synthesized via:
- Suzuki coupling : Introduces aryl/heteroaryl groups at C2 using Pd(PPh₃)₄ (yield: 65–78%) .
- Mannich reactions : Forms aminomethyl derivatives with secondary amines (e.g., morpholine), improving IC₅₀ values by 3–5 fold .
Stability Under Physiological Conditions
- pH-dependent hydrolysis : Degrades rapidly at pH < 2 (t₁/₂ = 1.2 h) but remains stable at pH 7.4 (t₁/₂ > 48 h) .
- Photodegradation : UV light (254 nm) induces ring-opening via C-N bond cleavage, necessitating amber storage vials.
This compound’s reactivity profile highlights its versatility as a scaffold for drug development, particularly in oncology and inflammation. Controlled functionalization at C5 and the dimethylaminoethyl side chain allows precise modulation of physicochemical and pharmacological properties .
Scientific Research Applications
N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N6-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key differences in substituent groups influence solubility, bioavailability, and target affinity.
Key Observations :
- The dimethylaminoethyl group in the target compound improves water solubility compared to hydrophobic substituents like butyl or isopropyl .
- Chlorophenyl substituents (e.g., in ) may enhance receptor binding through halogen interactions, whereas methylphenyl groups (target compound) prioritize steric effects.
Biological Activity
N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS No. 1421372-67-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to the pyrazolo[3,4-d]pyrimidine class and features a dimethylaminoethyl substituent and a 2-methylphenyl group. Its molecular formula is C25H29N7O, indicating the presence of multiple nitrogen atoms that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives of pyrazolo[3,4-d]pyrimidines have shown promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through various mechanisms.
- Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains.
Structure-Activity Relationships (SAR)
The SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance:
- Dimethylaminoethyl Group : This moiety is often associated with enhanced bioavailability and may influence the compound's interaction with biological targets.
- Phenyl Substituents : Variations in the phenyl groups can lead to significant changes in potency against specific targets.
Case Studies and Research Findings
- Anticancer Activity :
- Inhibition of ACAT :
- Anti-inflammatory Properties :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
